molecular formula C9H10N4O4S B7749711 [[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea

[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea

Cat. No.: B7749711
M. Wt: 270.27 g/mol
InChI Key: QZRBVIYABAAKHQ-NYYWCZLTSA-N
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Description

[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea: is a complex organic compound with the molecular formula C9H10N4O4S and a molecular weight of 270.27 g/mol This compound is characterized by its unique structure, which includes a nitro group, a methoxy group, and a thiourea moiety

Preparation Methods

The synthesis of [[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea typically involves multiple steps, starting from readily available precursors. The synthetic route often includes the following steps:

    Formation of the cyclohexadienone core: This step involves the nitration of a methoxy-substituted benzene derivative to introduce the nitro group.

    Introduction of the thiourea moiety: The nitro-substituted cyclohexadienone is then reacted with a thiourea derivative under specific conditions to form the final product.

Industrial production methods for this compound may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.

Chemical Reactions Analysis

[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea: undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group to an amino group, potentially altering the compound’s biological activity.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions, leading to the formation of derivatives with different properties.

Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea: has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism by which [[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea exerts its effects involves interactions with specific molecular targets and pathways. The nitro group and thiourea moiety are key functional groups that contribute to its biological activity. The compound may interact with enzymes, receptors, or other proteins, leading to modulation of cellular processes and pathways.

Comparison with Similar Compounds

[[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]thiourea: can be compared with other similar compounds, such as:

  • **[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]urea
  • **[(E)-(5-methoxy-3-nitro-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]guanidine

These compounds share similar structural features but differ in the functional groups attached to the cyclohexadienone core. The unique combination of functional groups in This compound contributes to its distinct chemical and biological properties.

Properties

IUPAC Name

[(E)-(2-hydroxy-3-methoxy-5-nitrophenyl)methylideneamino]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O4S/c1-17-7-3-6(13(15)16)2-5(8(7)14)4-11-12-9(10)18/h2-4,14H,1H3,(H3,10,12,18)/b11-4+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZRBVIYABAAKHQ-NYYWCZLTSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1O)C=NNC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1O)/C=N/NC(=S)N)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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